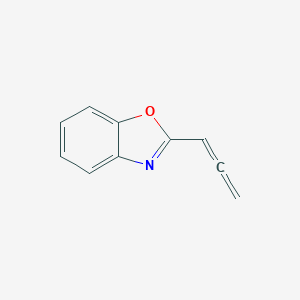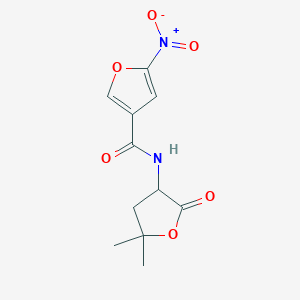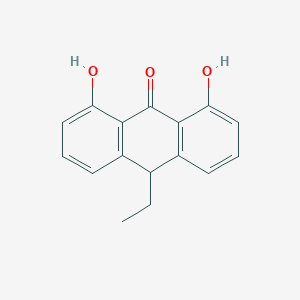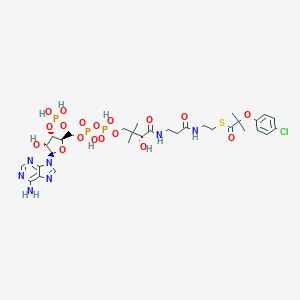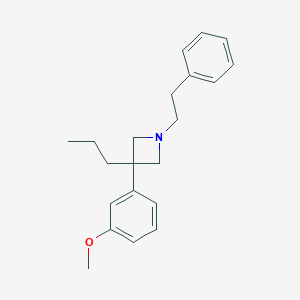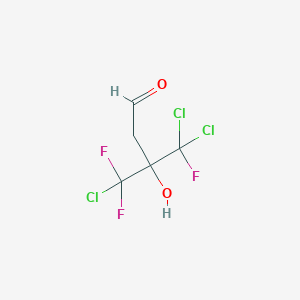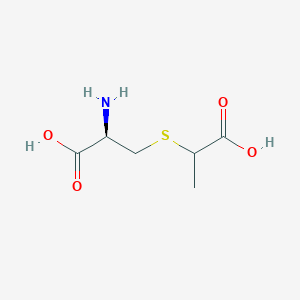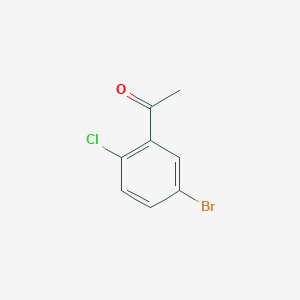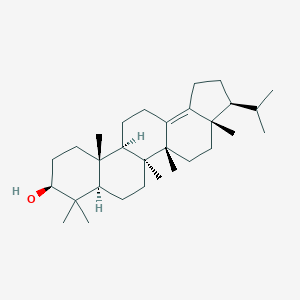
Boehmrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boehmrol is a chemical compound that has been gaining increasing attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of boehmrol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
Boehmrol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to possess insecticidal and fungicidal properties. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boehmrol has several advantages for use in lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of boehmrol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Boehmrol is a promising compound with potential applications in various fields of science. Future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, future research should focus on developing more efficient methods for synthesizing the compound and improving its solubility in water. Finally, boehmrol's potential use as a pesticide and in environmental remediation should be further explored.
Méthodes De Synthèse
Boehmrol is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing boehmrol is chemical synthesis, which involves the reaction of 4,4'-biphenyldiol with phosgene to produce the compound.
Applications De Recherche Scientifique
Boehmrol has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, boehmrol has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In agriculture, boehmrol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. It has also been studied for its potential use in improving crop yields and enhancing plant growth.
In environmental science, boehmrol has been studied for its potential use in the removal of pollutants from water and soil. It has also been studied for its potential use in the treatment of wastewater.
Propriétés
Numéro CAS |
106973-34-6 |
|---|---|
Nom du produit |
Boehmrol |
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
HJJIKWDBPMITIM-OABUCADMSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C |
SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
SMILES canonique |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



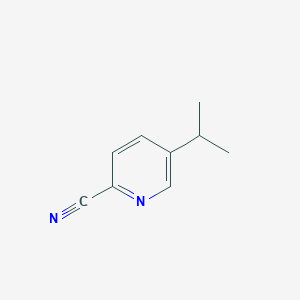
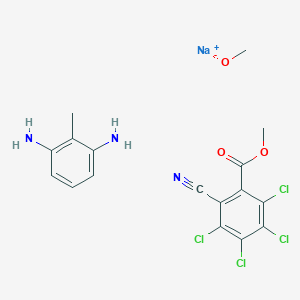
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
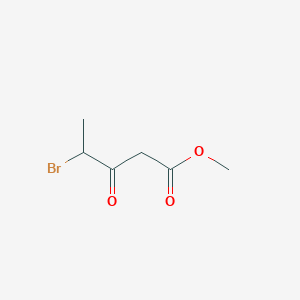
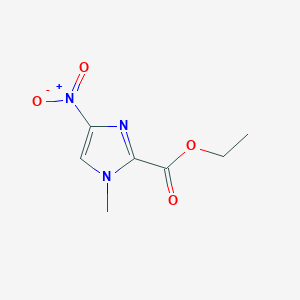
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
